molecular formula C26H20O4 B14198483 3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione CAS No. 918413-37-3

3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione

Cat. No.: B14198483
CAS No.: 918413-37-3
M. Wt: 396.4 g/mol
InChI Key: ATNVLCKTWDLZQU-UHFFFAOYSA-N
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Description

3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione is a complex organic compound featuring a furofuran ring system fused with cyclohexyl and phenanthrenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific conditions and reagents used can vary, but the general process involves the coupling of a halogenated precursor with a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione is unique due to its specific combination of cyclohexyl and phenanthrenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

918413-37-3

Molecular Formula

C26H20O4

Molecular Weight

396.4 g/mol

IUPAC Name

1-cyclohexyl-4-phenanthren-9-ylfuro[3,4-c]furan-3,6-dione

InChI

InChI=1S/C26H20O4/c27-25-21-22(26(28)29-23(21)15-8-2-1-3-9-15)24(30-25)20-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20/h4-7,10-15H,1-3,8-9H2

InChI Key

ATNVLCKTWDLZQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C3C(=C(OC3=O)C4=CC5=CC=CC=C5C6=CC=CC=C64)C(=O)O2

Origin of Product

United States

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